1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, |A-lactone
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Overview
Description
1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone is a labeled compound used in various scientific research applications. This compound is a derivative of glucofuranuronic acid, where the carbon-13 isotope is incorporated at the 6th position. The isopropylidene group protects the hydroxyl groups, making it a valuable intermediate in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone typically involves the protection of the hydroxyl groups of glucofuranuronic acid with an isopropylidene group. This is followed by the incorporation of the carbon-13 isotope at the 6th position. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification and protection steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone is used in various scientific research applications, including:
Chemistry: As a labeled compound, it is used in studies involving metabolic flux analysis and tracing chemical pathways.
Biology: It helps in understanding biochemical processes by tracking the incorporation and transformation of the labeled carbon atom.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone involves its incorporation into biochemical pathways where the labeled carbon atom can be traced. This allows researchers to study the metabolic fate of the compound and understand the molecular targets and pathways involved. The isopropylidene group protects the hydroxyl groups, enabling selective reactions at other positions on the molecule .
Comparison with Similar Compounds
Similar Compounds
1,2-O-Isopropylidene-α-D-glucofuranose: Similar in structure but lacks the carbon-13 labeling.
1,2-O-Isopropylidene-β-L-idofuranuronic acid, γ-lactone: Another isomer with different stereochemistry.
6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose: A derivative with an octanoyl group instead of the carbon-13 label
Uniqueness
1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone is unique due to the incorporation of the carbon-13 isotope, making it valuable for tracing and studying metabolic pathways. Its protected hydroxyl groups also allow for selective reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4+,5-,6+,8+/m0/s1/i7+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-GSSWHZAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H]([13C](=O)O3)O)O[C@@H]2O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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